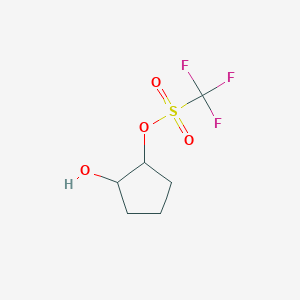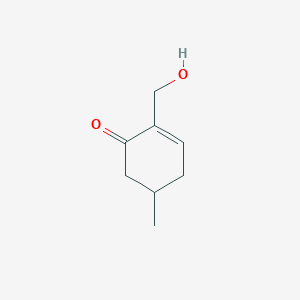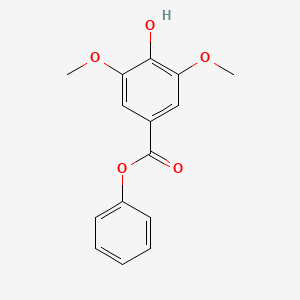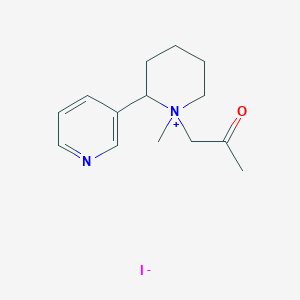![molecular formula C29H29NO B14259416 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol CAS No. 388568-31-8](/img/structure/B14259416.png)
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group attached to a complex aromatic structure, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-methylphenyl)aniline with 4-bromophenol under specific conditions to form the desired product. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenol and aromatic amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxy-4’'-boronic acid triphenylamine: Similar in structure but contains methoxy groups and a boronic acid moiety.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Features a similar aromatic structure but with different functional groups.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]: Contains a cyclohexylidene bridge and similar aromatic amine groups.
Uniqueness
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is unique due to its specific combination of functional groups and aromatic structure
Propriétés
Numéro CAS |
388568-31-8 |
|---|---|
Formule moléculaire |
C29H29NO |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C29H29NO/c1-21-5-13-25(14-6-21)30(26-15-7-22(2)8-16-26)27-17-9-23(10-18-27)29(3,4)24-11-19-28(31)20-12-24/h5-20,31H,1-4H3 |
Clé InChI |
BUZXUCXNXJWGMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)

![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)


![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)

